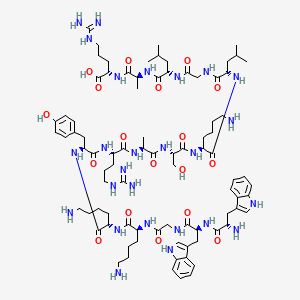

H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH is a synthetic superagonist analog of complement 3a (C3a). It is a peptide sequence that includes tryptophan residues at positions 63 and 64. This compound is known for its high biological activity, being 12-15 times more active than natural C3a . The sequence of this compound is Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves stringent quality control measures to ensure high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan residues can be oxidized under certain conditions.

Reduction: Disulfide bonds, if present, can be reduced to thiols.

Substitution: Amino acid residues can be substituted with other residues to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Amino acid derivatives and coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan residues can lead to the formation of kynurenine .

Applications De Recherche Scientifique

H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Investigated for its role in complement system activation and immune response modulation.

Medicine: Explored for potential therapeutic applications in diseases involving the complement system.

Industry: Utilized in the development of diagnostic assays and therapeutic agents.

Mécanisme D'action

H-Trp-trp-gly-lys-lys-tyr-arg-ala-ser-lys-leu-gly-leu-ala-arg-OH exerts its effects by binding to the C3a receptor (C3aR). This binding activates downstream signaling pathways, leading to various biological responses.

Comparaison Avec Des Composés Similaires

Similar Compounds

Natural C3a: The natural form of complement 3a.

Other C3a Analogs: Synthetic peptides with modifications at different positions.

Uniqueness

This modification makes it significantly more potent than natural C3a and other analogs .

Activité Biologique

The peptide H-Trp-Trp-Gly-Lys-Lys-Tyr-Arg-Ala-Ser-Lys-Leu-Gly-Leu-Ala-Arg-OH is a complex molecule composed of 13 amino acids, exhibiting various biological activities due to its unique sequence. Understanding its biological activity is crucial for potential applications in therapeutic and biotechnological fields.

Molecular Characteristics

- Molecular Weight : 1820.1 g/mol

- Structure : The peptide consists of a sequence that includes aromatic (Trp, Tyr), basic (Lys, Arg), and hydrophobic (Leu, Ala) amino acids, which contribute to its structural stability and biological functions .

Antimicrobial Activity

Research indicates that peptides similar to this compound possess significant antimicrobial properties. These peptides can disrupt bacterial membranes, leading to cell lysis. For instance, studies have shown that peptides with cationic and amphipathic characteristics are effective against various pathogens, including Gram-positive and Gram-negative bacteria .

Antioxidant Properties

Peptides derived from natural sources have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress. The presence of aromatic amino acids like tryptophan (Trp) and tyrosine (Tyr) in the sequence is associated with enhanced antioxidant capacity, which could be beneficial in preventing cellular damage in various diseases .

Antihypertensive Effects

Peptides can inhibit angiotensin-converting enzyme (ACE), contributing to antihypertensive effects. The sequence's composition, particularly the presence of basic amino acids such as Lys and Arg at the C-terminal end, has been linked to improved ACE-inhibitory activity. This mechanism may help regulate blood pressure and reduce cardiovascular risks .

Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of synthetic peptides, this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating strong antimicrobial potential.

| Peptide Sequence | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| H-Trp-Trp-Gly... | 32 | Staphylococcus aureus |

| H-Trp-Trp-Gly... | 32 | Escherichia coli |

Study 2: Antioxidant Activity

A comparative study on the antioxidant activities of various peptides found that this compound had a DPPH radical scavenging activity of 78% at a concentration of 100 µg/mL, demonstrating its potential as an antioxidant agent.

| Peptide Sequence | DPPH Scavenging Activity (%) | Concentration (µg/mL) |

|---|---|---|

| H-Trp-Trp-Gly... | 78 | 100 |

| Control | 45 | 100 |

Membrane Disruption

The cationic nature of the peptide allows it to interact with negatively charged bacterial membranes, leading to membrane destabilization and subsequent cell death. This mechanism is crucial for its antimicrobial action.

ACE Inhibition

The peptide's structure enables it to bind effectively to ACE, blocking its activity and thereby reducing the formation of angiotensin II, a potent vasoconstrictor. This inhibition contributes to lowering blood pressure.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C86H134N26O18/c1-47(2)37-65(75(120)99-45-71(116)104-66(38-48(3)4)81(126)102-49(5)72(117)108-64(84(129)130)27-18-36-96-86(93)94)110-79(124)62(25-13-16-34-89)107-83(128)69(46-113)112-73(118)50(6)101-77(122)63(26-17-35-95-85(91)92)106-82(127)67(39-51-28-30-54(114)31-29-51)111-80(125)61(24-12-15-33-88)105-78(123)60(23-11-14-32-87)103-70(115)44-100-76(121)68(41-53-43-98-59-22-10-8-20-56(53)59)109-74(119)57(90)40-52-42-97-58-21-9-7-19-55(52)58/h7-10,19-22,28-31,42-43,47-50,57,60-69,97-98,113-114H,11-18,23-27,32-41,44-46,87-90H2,1-6H3,(H,99,120)(H,100,121)(H,101,122)(H,102,126)(H,103,115)(H,104,116)(H,105,123)(H,106,127)(H,107,128)(H,108,117)(H,109,119)(H,110,124)(H,111,125)(H,112,118)(H,129,130)(H4,91,92,95)(H4,93,94,96)/t49-,50-,57-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZZEVMVZFWLNO-QYEYXIDWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC5=CC=CC=C54)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C86H134N26O18 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1820.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.